

comparing ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate with other haloimidazoles

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Compound of Interest

Compound Name: *ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate*

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A Comparative Guide to **Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate** and Other Haloimidazoles for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate** with other haloimidazole analogs, focusing on their chemical reactivity and potential applications in drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in the selection of building blocks for synthesis and lead optimization.

Introduction to Haloimidazoles in Medicinal Chemistry

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.^{[1][2]} Halogenated imidazoles, in particular, are versatile intermediates, offering a reactive handle for the introduction of diverse substituents through cross-coupling reactions. The nature and position of the halogen atom significantly influence the reactivity of the imidazole core, impacting reaction conditions, yields, and the overall efficiency of synthetic routes.^[3] This guide focuses on **ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate** and compares its utility with other haloimidazole derivatives. Imidazole-based compounds have shown a wide

range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

Chemical Properties and Reactivity Comparison

The reactivity of haloimidazoles in transition metal-catalyzed cross-coupling reactions is a critical factor for their utility as synthetic building blocks. The general trend for halide reactivity in palladium-catalyzed reactions is I > Br > Cl.[3] This trend is attributed to the bond dissociation energy of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium catalyst.

While direct comparative kinetic studies for **ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate** are not readily available, the established principles for other halo-heterocycles, such as benzimidazoles and pyridines, provide a strong basis for comparison.[3][6] The 2-position of the imidazole ring is electron-deficient, which enhances the reactivity of a halogen at this position.[3] Consequently, 2-bromoimidazoles are generally more reactive than their 2-chloro counterparts in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, often allowing for milder reaction conditions and achieving higher yields.[3]

Table 1: Comparison of Physicochemical Properties of Representative Haloimidazoles

Compound	Molecular Formula	Molecular Weight (g/mol)	LogP
Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate	C ₇ H ₉ ClN ₂ O ₂	188.61	1.3
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate	C ₇ H ₉ BrN ₂ O ₂	233.06	1.6
Ethyl 2-iodo-4-methyl-1H-imidazole-5-carboxylate	C ₇ H ₉ IN ₂ O ₂	280.06	2.0

Note: LogP values are estimated and can vary based on the prediction software.

Table 2: Reactivity Comparison in Palladium-Catalyzed Cross-Coupling Reactions

Haloimidazole	Relative Reactivity	Typical Reaction Conditions	Expected Yields
2-Chloro-imidazole	Lower	Higher temperatures, stronger bases, higher catalyst loading	Moderate to Good
2-Bromo-imidazole	Higher	Milder temperatures, weaker bases, lower catalyst loading	Good to Excellent
2-Iodo-imidazole	Highest	Very mild conditions, often room temperature	Excellent

Experimental Protocols

The following are detailed, representative protocols for common palladium-catalyzed cross-coupling reactions that can be applied to **ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate** and other haloimidazoles. Optimization of these conditions for specific substrates is recommended.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds.

Protocol:

- In a dry Schlenk flask, combine **ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate** (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 equiv.).
- Add a palladium catalyst, for example, $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%) or $\text{Pd}(\text{dppf})\text{Cl}_2$ (2-5 mol%).
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
- Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).

- Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds.

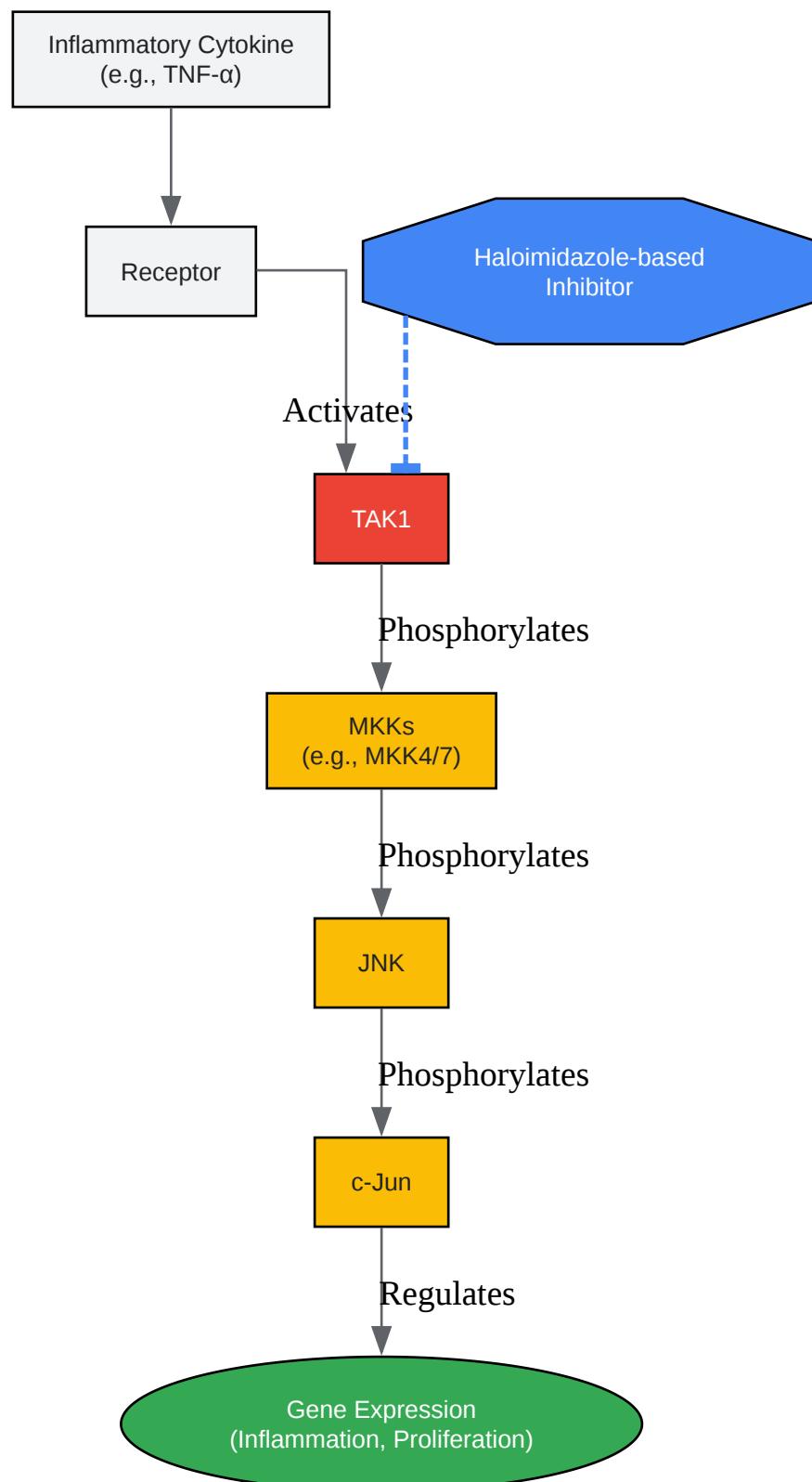
Protocol:

- In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
- Add **ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate** (1.0 mmol, 1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4-2.0 equiv.).
- Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (3-5 mL).
- Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
- Monitor the reaction by TLC or LC-MS.
- After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
- Purify the residue by flash column chromatography.

Biological Context and Signaling Pathways

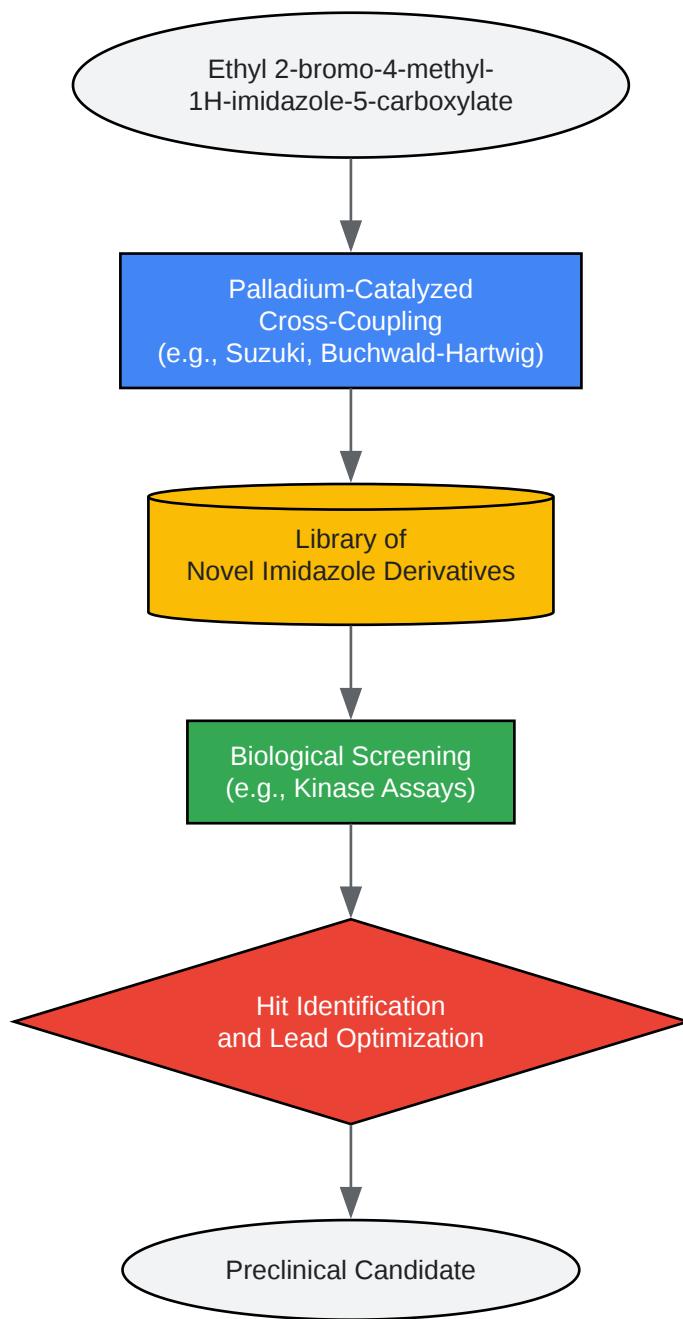
Imidazole derivatives are known to inhibit various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[\[2\]](#)[\[7\]](#) For instance, some imidazole-based compounds have been identified as inhibitors of Transforming Growth Factor- β -Activated Kinase 1 (TAK1), a key enzyme in the MAP kinase signaling cascade that is involved in inflammation and cancer.[\[2\]](#)

Below is a diagram illustrating a simplified MAP kinase signaling pathway and the potential point of inhibition by a haloimidazole-based drug candidate.

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Caption: Simplified MAPK signaling pathway with TAK1 inhibition.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel haloimidazole derivatives.



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Caption: Workflow for drug discovery using haloimidazoles.

Conclusion

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate serves as a highly valuable and reactive building block for the synthesis of complex imidazole derivatives. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, when compared to its chloro-analog, allows for more efficient and versatile synthetic transformations. The provided experimental protocols and the biological context of kinase inhibition highlight the potential of this and related haloimidazoles in the development of novel therapeutic agents. Researchers are encouraged to use this guide as a starting point for their synthetic and drug discovery endeavors, with the understanding that optimization of reaction conditions is key to successful outcomes.

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